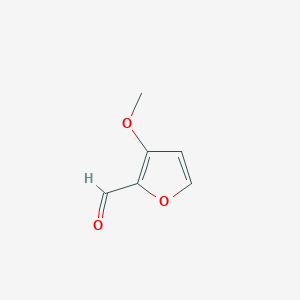

3-Methoxyfuran-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFRUHCNVKRDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methoxyfuran-2-carbaldehyde chemical properties

An In-depth Technical Guide to 3-Methoxyfuran-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 32487-58-4), a key heterocyclic building block in organic synthesis and medicinal chemistry. The furan scaffold is a versatile core found in numerous bioactive compounds, and the strategic placement of a methoxy group at the 3-position significantly modulates the molecule's electronic profile, lipophilicity, and metabolic stability, rendering it a valuable intermediate for drug development professionals.[1][2] This document delves into its core chemical properties, spectroscopic signature, synthesis protocols, reactivity, and potential applications, with a focus on providing field-proven insights for researchers and scientists.

Physicochemical and Spectroscopic Profile

This compound, also known as 3-Methoxy-2-furfuraldehyde, is a colorless to light yellow solid or oily liquid.[3][4] Its fundamental properties are critical for its handling, storage, and application in synthetic chemistry.

Core Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 32487-58-4 | [3][5] |

| Molecular Formula | C₆H₆O₃ | [4][5] |

| Molecular Weight | 126.11 g/mol | [4] |

| Appearance | Colorless to light yellow oily liquid/solid | [3][4] |

| Boiling Point | ~229.2 °C (Predicted) | [4] |

| Density | ~1.168 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents (ethanol, ether, DMF) | [4] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the aldehydic proton, and the methoxy group protons. The aldehydic proton typically appears as a singlet in the downfield region (δ 9-10 ppm). The two furan ring protons will appear as doublets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals. The most downfield signal corresponds to the aldehydic carbonyl carbon (δ ~175-180 ppm).[6] The carbons of the furan ring will appear in the aromatic region, with their specific shifts determined by the substituents. The methoxy carbon will have a characteristic signal around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of its functional groups. A strong C=O stretching band for the aldehyde will be prominent around 1700-1720 cm⁻¹.[7] Additionally, C-H stretching bands for the aldehyde group are expected near 2700-2850 cm⁻¹.[7] The C-O stretching of the methoxy group and the furan ether linkage will appear in the 1000-1300 cm⁻¹ region.[7]

Synthesis and Manufacturing

The preparation of this compound is most effectively achieved through the Vilsmeier-Haack formylation of 3-methoxyfuran. This reaction provides a reliable and scalable route to the target compound.[3]

Vilsmeier-Haack Formylation Workflow

The diagram below illustrates the key stages of the synthesis process, from the activation of the formylating agent to the final purification of the product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of 3-methoxyfuran.[3]

Materials:

-

3-Methoxyfuran (1.0 equiv)

-

N,N-Dimethylformamide (DMF) (1.35 equiv)

-

Oxalyl chloride (1.2 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

-

Diethyl ether

Procedure:

-

Vilsmeier Reagent Preparation: Charge a flask with a solution of N-dimethylformamide in dichloromethane. Cool the solution to 0°C. Add oxalyl chloride dropwise over approximately 15 minutes. Vigorous bubbling and the precipitation of a white solid will be observed. Stir the mixture for an additional 20 minutes at 0°C.

-

Formylation: Cool the reaction mixture to -40°C using a dry ice/acetone bath. Add a solution of 3-methoxyfuran in dichloromethane via cannula. A dark-brown color will form during the addition. Stir the reaction for 20 minutes at -40°C.

-

Quenching and Extraction: Remove the cooling bath and add saturated aqueous sodium bicarbonate solution. Stir the resulting biphasic mixture vigorously for 6 hours. Partition the layers and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers and dry over sodium sulfate. Filter the solids and concentrate the filtrate under reduced pressure. Purify the resulting light-yellow solid residue by flash column chromatography on silica gel, eluting with 100% diethyl ether to yield pure this compound.[3]

Causality: The use of oxalyl chloride with DMF generates the electrophilic Vilsmeier reagent in situ. The reaction is conducted at low temperatures (-40°C) to control the reactivity of this potent electrophile and prevent side reactions. The furan ring, activated by the electron-donating 3-methoxy group, undergoes electrophilic substitution preferentially at the C2 position. The vigorous stirring during the bicarbonate quench is essential to neutralize the acidic reaction mixture and decompose any remaining Vilsmeier reagent.

Chemical Reactivity and Mechanisms

The reactivity of this compound is governed by its two primary functional groups: the furan ring and the aldehyde. The interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde group dictates its behavior in chemical transformations.

Caption: Reactivity map of this compound.

-

Reactions of the Aldehyde Group: The aldehyde is a primary site for nucleophilic attack. It readily undergoes condensation reactions with amines to form imines, and with active methylene compounds like malonic acid to form substituted propenoic acids.[8][9] It can also be oxidized to the corresponding carboxylic acid or reduced to an alcohol.

-

Reactivity of the Furan Ring: The furan ring can participate as a diene in Diels-Alder reactions. While the ring is generally susceptible to electrophilic attack, the presence of the electron-withdrawing aldehyde group at C2 and the activating methoxy group at C3 makes further substitution complex. The methoxy group directs electrophiles to the C2 and C4 positions, while the aldehyde deactivates the ring, particularly at C3 and C5. This complex electronic landscape allows for regioselective functionalization under controlled conditions.

Applications in Research and Drug Development

While direct applications of this compound in late-stage clinical candidates are not widely documented, its value lies in its role as a versatile synthetic intermediate.[1] The furan heterocycle is a privileged scaffold in medicinal chemistry, and modifications, such as the introduction of a methoxy group, are a key strategy in drug design to fine-tune a molecule's properties.[1]

-

Scaffold for Bioactive Molecules: The compound serves as a precursor for more complex heterocyclic systems. For example, the core structure is present in benzofuran derivatives that have been investigated as potent tubulin polymerization inhibitors for anticancer therapy.[1] The synthetic accessibility of the aldehyde allows for its elaboration into various side chains and fusion to other ring systems, creating diverse molecular libraries for screening.

-

Intermediate in Natural Product Synthesis: Furan derivatives are structural units in many natural products.[10] Compounds like this compound can serve as key starting materials for the total synthesis of complex natural products.

-

Flavor and Fragrance Industry: Substituted furfurals can be used as ingredients in spices and flavors to impart specific tastes and aromas.[4]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate protective measures.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

First Aid:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician if you feel unwell.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]

-

Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[11]

-

-

Storage and Stability:

References

- 1. benchchem.com [benchchem.com]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 32487-58-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H6O3 | CID 17756553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis pathways for 3-Methoxyfuran-2-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 3-Methoxyfuran-2-carbaldehyde

Introduction

This compound is a substituted furan derivative of significant interest in organic synthesis and medicinal chemistry.[1][2] As a versatile intermediate, its unique arrangement of a methoxy group and an aldehyde on a furan ring provides a scaffold for constructing more complex molecular architectures.[3] The furan moiety is a common feature in numerous bioactive compounds, and the strategic placement of substituents can greatly influence a molecule's electronic properties, metabolic stability, and biological activity.[2]

This guide provides a detailed examination of the primary synthetic pathways to this compound, designed for researchers and professionals in chemical and pharmaceutical development. We will delve into the mechanistic principles behind each method, provide detailed experimental protocols for the most robust pathway, and offer a comparative analysis to inform strategic synthetic planning.

Core Synthesis Pathways

The synthesis of this compound can be approached through several distinct strategies. The most prevalent and well-documented method involves the electrophilic formylation of 3-methoxyfuran. Alternative routes, such as nucleophilic substitution on a pre-functionalized furan ring, offer different strategic advantages and challenges.

Pathway 1: Vilsmeier-Haack Formylation of 3-Methoxyfuran

This is the most direct and commonly cited method for the preparation of this compound. The strategy leverages the high electron density of the furan ring, which is further activated by the electron-donating methoxy group at the 3-position, to facilitate an electrophilic aromatic substitution reaction.

Principle and Rationale

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent. This reagent, typically a chloroiminium ion, is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acyl halide such as oxalyl chloride or phosphorus oxychloride.

The reaction proceeds via the following stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺. This step is often accompanied by vigorous gas evolution (CO and CO₂).

-

Electrophilic Attack: The electron-rich 3-methoxyfuran attacks the Vilsmeier reagent. The methoxy group directs the substitution to the adjacent C2 position, which is the most nucleophilic site.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.

The choice of oxalyl chloride is effective as it readily reacts with DMF at low temperatures to form the active reagent, and the byproducts are gaseous, which helps drive the reaction forward.

Caption: Vilsmeier-Haack formylation of 3-methoxyfuran.

Detailed Experimental Protocol

The following protocol is adapted from a standard literature procedure.[4]

Step 1: Reagent Preparation

-

Charge a flask with N,N-dimethylformamide (1.35 equiv.) dissolved in dichloromethane (DCM).

-

Cool the solution to 0 °C using a suitable cooling bath (e.g., ice-water).

Step 2: Formation of the Vilsmeier Reagent

-

Slowly add oxalyl chloride (1.2 equiv.) to the cooled DMF solution over approximately 15-20 minutes.

-

Observation: Vigorous gas evolution will occur, and a white solid may precipitate.

-

Stir the mixture at 0 °C for 20 minutes after the addition is complete.

Step 3: Formylation Reaction

-

Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

-

Add a solution of 3-methoxyfuran (1.0 equiv.) in DCM via cannula.

-

Observation: The solution will typically turn a dark brown color.

-

Stir the reaction mixture at this temperature for 20 minutes.

Step 4: Quenching and Workup

-

Remove the cooling bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir the biphasic mixture vigorously for several hours (e.g., 6 hours) to ensure complete hydrolysis of the intermediate.

-

Separate the organic and aqueous layers.

Step 5: Extraction and Drying

-

Extract the aqueous layer multiple times with DCM.

-

Combine all organic layers and dry over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).

Step 6: Purification

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., 100% diethyl ether) to yield the final product as a light-yellow solid.[4]

Data Summary

| Reactant | Molar Equiv. | Purpose |

| 3-Methoxyfuran | 1.0 | Starting Material |

| N,N-Dimethylformamide (DMF) | 1.35 | Formyl group source |

| Oxalyl Chloride | 1.2 | Vilsmeier reagent activator |

| Dichloromethane (DCM) | - | Solvent |

| Sat. aq. NaHCO₃ | - | Quenching/Hydrolysis |

| Reported Yield: | 55% [4] |

Pathway 2: Nucleophilic Aromatic Substitution

An alternative approach involves the displacement of a leaving group from the 3-position of a pre-functionalized furan-2-carbaldehyde. This pathway relies on a nucleophilic aromatic substitution (SNAAr) mechanism.

Principle and Rationale

This method starts with a substrate such as 3-bromo-2-formylfuran. The electron-withdrawing aldehyde group at the C2 position activates the adjacent C3 position towards nucleophilic attack. Sodium methoxide (NaOMe) serves as the nucleophile, displacing the bromide ion to form the desired 3-methoxy product.

This pathway is conceptually simpler but is highly dependent on the availability and cost of the halogenated starting material.

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Conceptual Protocol

-

Dissolve 3-bromo-2-formylfuran in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add a solution or solid sodium methoxide (NaOMe).

-

Heat the reaction mixture to facilitate the substitution. The reaction progress would be monitored by techniques like TLC or GC-MS.

-

Upon completion, the reaction would be quenched with water and extracted with an organic solvent.

-

Purification would likely involve column chromatography.

Pathway 3: Multi-step Synthesis from 2-Furanmethanol

A third, more linear synthesis begins with the readily available 2-furanmethanol.[1] This pathway involves a sequence of functional group transformations to build the target molecule.

Principle and Rationale

This synthetic route, as outlined conceptually, involves three main transformations:[1]

-

Protection/Activation: 2-furanmethanol is first treated with hydrochloric acid. This likely protonates the hydroxyl group, turning it into a good leaving group (water).

-

Esterification: The activated intermediate is then reacted with methyl chloroformate to form a methyl chloromethylfurancarboxylate.

-

Substitution and Formation: Finally, reaction with methanol leads to the formation of the target this compound. The exact mechanism for the final step is not detailed and may involve rearrangement or a series of steps.

This pathway is significantly more complex and likely lower yielding than the Vilsmeier-Haack approach, but it starts from a very simple and inexpensive precursor.

Caption: Multi-step synthesis workflow from 2-furanmethanol.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Vilsmeier-Haack | Pathway 2: SNAr | Pathway 3: From 2-Furanmethanol |

| Starting Material | 3-Methoxyfuran | 3-Bromo-2-formylfuran | 2-Furanmethanol |

| Number of Steps | 1 | 1 | 3+ |

| Key Reagents | DMF, Oxalyl Chloride | Sodium Methoxide | HCl, Methyl Chloroformate, Methanol |

| Reported Yield | ~55%[4] | Not specified | Not specified |

| Advantages | Direct, well-documented, good yield | Conceptually simple | Inexpensive starting material |

| Disadvantages | Requires careful temperature control | Availability of starting material | Multiple steps, likely low overall yield |

Conclusion

For the laboratory-scale synthesis of this compound, the Vilsmeier-Haack formylation of 3-methoxyfuran (Pathway 1) stands out as the most efficient and reliable method.[4] It is a well-documented, single-step procedure that provides a moderate to good yield. While alternative pathways exist, they are either contingent on less accessible starting materials or involve multiple, lower-yielding steps. For researchers and drug development professionals requiring access to this valuable intermediate, mastering the Vilsmeier-Haack protocol is the most direct route to success.

References

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

- KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. Google Patents.

-

Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia. Available at: [Link]

-

3-Methoxy-2-furfuraldehyde. ChemBK. Available at: [Link]

-

This compound | C6H6O3 | CID 17756553. PubChem - NIH. Available at: [Link]

-

An Expedient Route to 3-Methoxy-2-furaldehyde. ResearchGate. Available at: [Link]

-

This compound (C6H6O3). PubChemLite. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 3-Methoxyfuran-2-carbaldehyde

Abstract

3-Methoxyfuran-2-carbaldehyde is a substituted heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures.[1] Its unique electronic and structural features, arising from the interplay between the furan ring, the electron-donating methoxy group, and the electrophilic aldehyde moiety, govern its reactivity and stability. This guide provides a comprehensive analysis of the molecule's chemical behavior, offering field-proven insights into its handling, storage, and synthetic applications. We will explore its participation in key reaction classes, delineate common degradation pathways, and provide validated experimental protocols for its synthesis and use, aimed at researchers, chemists, and drug development professionals.

Introduction and Physicochemical Profile

This compound, with the chemical formula C₆H₆O₃, belongs to the furanic aldehyde family.[2] These compounds are versatile building blocks due to the dual reactivity of the furan ring and the aldehyde functional group.[1] The presence of a methoxy group at the C3 position significantly influences the electron distribution within the furan ring, enhancing its electron-rich character and modulating the reactivity of the adjacent aldehyde. Understanding these electronic effects is paramount for predicting its behavior in chemical transformations and ensuring its stability during storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 32487-58-4 | [3] |

| Molecular Formula | C₆H₆O₃ | [2][4] |

| Molecular Weight | 126.11 g/mol | [3] |

| Appearance | Colorless to light-yellow solid or oily liquid | [3][5] |

| Boiling Point | ~164-165 °C | [5] |

| Solubility | Soluble in organic solvents like dichloromethane, diethyl ether, ethanol, and dimethylformamide. | [3][5] |

| SMILES | COC1=C(OC=C1)C=O | [2] |

| InChIKey | NEFRUHCNVKRDIP-UHFFFAOYSA-N | [2] |

Core Reactivity Analysis

The chemical persona of this compound is defined by three primary reactive sites: the carbonyl carbon of the aldehyde, the furan ring system, and the methoxy group. The interplay of these features allows for a diverse range of chemical transformations.

Figure 1: Overview of the primary reaction pathways for this compound.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group is a prime target for nucleophiles. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack.[6][7]

-

Mechanism: A nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final addition product.[7][8] This reaction transforms the sp² hybridized carbonyl carbon into an sp³ hybridized center.[6]

-

Common Reactions:

-

Grignard and Organolithium Reagents: Addition of organometallic reagents provides a classic route to secondary alcohols. This reaction is generally irreversible due to the high basicity of the carbanion nucleophile.[6][9]

-

Hydride Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to the corresponding primary alcohol, (3-methoxyfuran-2-yl)methanol.[8]

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, offering a powerful method for C=C bond formation.

-

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt produces a cyanohydrin, a versatile intermediate for synthesizing alpha-hydroxy acids and other derivatives.[8]

-

The electron-rich nature of the 3-methoxyfuran ring may slightly decrease the electrophilicity of the carbonyl carbon compared to furan-2-carbaldehyde itself, potentially slowing the rate of nucleophilic addition. This is a critical consideration for reaction kinetics and catalyst selection.

Cycloaddition Reactions of the Furan Ring

The furan ring is an aromatic diene and can participate in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition.[10] This reaction is a cornerstone of synthetic chemistry for constructing six-membered rings with high stereocontrol.

-

Reactivity: Furan acts as the 4π-electron component (diene), reacting with a 2π-electron component (dienophile), typically an electron-deficient alkene or alkyne.[10][11] The reaction leads to the formation of a bicyclic oxabridged adduct.

-

Influence of Substituents: The electron-donating methoxy group and the electron-withdrawing aldehyde group exert opposing electronic effects, which will dictate the regioselectivity and diastereoselectivity of the cycloaddition. This substitution pattern makes it a fascinating substrate for exploring the subtleties of the Diels-Alder reaction. These reactions can be used to protect the furan ring or to serve as a key step in the synthesis of complex polycyclic systems.[12]

Oxidation and Reduction

-

Oxidation: Like most aldehydes, this compound is susceptible to oxidation.[13] Mild oxidizing agents can convert it to the corresponding carboxylic acid, 3-methoxyfuran-2-carboxylic acid. This is a common degradation pathway when exposed to atmospheric oxygen.

-

Reduction: As mentioned, the aldehyde is readily reduced to the primary alcohol using standard hydride reagents.

Stability Profile and Degradation Pathways

The utility of any chemical intermediate is intrinsically linked to its stability. Furanic aldehydes, while synthetically versatile, require careful handling due to several potential degradation routes.

Figure 2: Potential degradation pathways for this compound under various conditions.

-

Acid Sensitivity: Furans are notoriously unstable in the presence of strong acids, which can catalyze hydrolysis and ring-opening, often leading to the formation of polymeric tars.[14] It is crucial to avoid acidic conditions during workup and storage unless a specific acid-catalyzed reaction is intended.

-

Oxidative Degradation: The aldehyde group is prone to auto-oxidation upon exposure to air, forming the corresponding carboxylic acid.[13] This process can be accelerated by light and heat. The first sign of degradation is often a discoloration of the material from a pale yellow to a darker brown.[15]

-

Thermal and Photolytic Instability: Prolonged exposure to high temperatures or UV light can lead to decomposition and polymerization.

Recommended Handling and Storage Protocols

Based on its reactivity and stability profile, the following protocols are recommended to ensure the integrity of this compound.

-

Personal Protective Equipment (PPE): Due to its classification as an irritant, appropriate PPE is mandatory.[4][5] This includes safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16][17] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[17][18]

-

Storage Conditions:

-

Atmosphere: The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[16][17]

-

Temperature: Store in a cool, dry, and dark location. Refrigeration at 2-8°C is recommended for long-term storage.[16][17]

-

Container: Use a tightly sealed, properly labeled container.[16] Opened containers must be carefully resealed and flushed with inert gas before storage.[17]

-

-

Incompatibility: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions or degradation.

Validated Experimental Protocol: Synthesis

The synthesis of this compound is commonly achieved via a Vilsmeier-Haack type formylation of 3-methoxyfuran.[3] The following protocol is adapted from established procedures and provides a reliable method for its preparation in a laboratory setting.[3][15]

Figure 3: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Vilsmeier Reagent Formation:

-

In a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, charge N,N-dimethylformamide (DMF, 1.35 equiv) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using a dry ice-acetone bath.

-

Causality: Cooling is essential to control the highly exothermic reaction that follows.

-

Slowly add oxalyl chloride (1.2 equiv) dropwise over 15-20 minutes. Vigorous gas evolution (CO, CO₂) and the precipitation of a white solid will be observed.[3]

-

Self-Validation: The formation of a precipitate and gas evolution are visual confirmations of Vilsmeier reagent formation.

-

Stir the resulting slurry for an additional 20 minutes at 0 °C.

-

-

Formylation Reaction:

-

Cool the reaction mixture to -40 °C by carefully adding more dry ice to the cooling bath.

-

Causality: Lowering the temperature prevents side reactions and decomposition of the sensitive furan substrate.

-

In a separate flask, prepare a solution of 3-methoxyfuran (1.0 equiv) in anhydrous DCM.

-

Add the 3-methoxyfuran solution to the Vilsmeier reagent slurry via cannula over 10-15 minutes. A dark-brown color will develop.[3]

-

Stir the reaction mixture for 20 minutes at -40 °C.

-

-

Work-up and Purification:

-

Remove the cooling bath and allow the mixture to warm slightly.

-

Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Caution: Initial addition may cause vigorous foaming.

-

Stir the biphasic mixture vigorously for at least 6 hours to ensure complete hydrolysis of the iminium salt intermediate.[3]

-

Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Self-Validation: A crude ¹H NMR at this stage should show the characteristic aldehyde proton signal around 9.7 ppm.[19]

-

Purify the resulting light-yellow residue by flash column chromatography on silica gel, eluting with 100% diethyl ether to yield the pure product.[3]

-

Conclusion

This compound is a potent synthetic intermediate whose reactivity is governed by the nuanced electronic contributions of its constituent functional groups. A thorough understanding of its propensity for nucleophilic addition, cycloaddition, and potential degradation under acidic or oxidative conditions is essential for its successful application. By adhering to the stringent handling, storage, and validated synthetic protocols outlined in this guide, researchers can confidently harness the synthetic potential of this versatile molecule, paving the way for innovations in medicinal chemistry and materials science.

References

-

W. W. W. Koopman, F., de Winde, J. H., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 90(4), 1213-1227. [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

-

Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. [Link]

-

Serianni, A. S. (2011). 5-(Hydroxymethyl)furan-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2907. [Link]

-

Donahue, C. J. (2008). An Expedient Route to 3-Methoxy-2-furaldehyde. ResearchGate. [Link]

-

PubChem. This compound (C6H6O3). PubChem. [Link]

-

Riemer, M., & Riemer, N. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 28(11), 4353. [Link]

-

Rivard, C. J., & Grohmann, K. (1991). Degradation of furfural (2-furaldehyde) to methane and carbon dioxide by an anaerobic consortium. Applied Biochemistry and Biotechnology, 28-29, 285-295. [Link]

-

Vander-Molen, K. M. The [3+2] Cycloaddition Reaction. [Link]

-

Sun, H., et al. (2021). Biodegradation of furan aldehydes in lignocellulose hydrolysates. Chinese Journal of Biotechnology, 37(2), 473-485. [Link]

-

Riemer, M., & Riemer, N. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]

-

Vanderbilt Environmental Health and Safety. Managing Chemical Retention and Storage In Your Laboratory. [Link]

-

LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. [Link]

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

-

Gademann, K., & Gademann, K. (2007). Unusually Reactive and Selective Carbonyl Ylides for Three-Component Cycloaddition Reactions. Organic Letters, 9(13), 2533-2536. [Link]

-

PubChem. This compound | C6H6O3 | CID 17756553. National Center for Biotechnology Information. [Link]

-

Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. [Link]

-

Villanueva, F., et al. (2008). Kinetic study of 2‐furanaldehyde, 3‐furanaldehyde, and 5‐methyl‐2‐furanaldehyde reactions initiated by Cl atoms. International Journal of Chemical Kinetics, 40(11), 670-678. [Link]

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2024). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. [Link]

-

Votagra, M., et al. (2020). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 25(23), 5585. [Link]

-

Chu, T., et al. (2018). Catalytic Hydroboration of Carbonyl Compounds by an Amidinatosilylene. Organometallics, 37(15), 2533-2538. [Link]

-

Ginn, J. D., & Padwa, A. (2002). Application of furanyl carbamate cycloadditions toward the synthesis of hexahydroindolinone alkaloids. The Journal of Organic Chemistry, 67(16), 5746-5755. [Link]

-

CK-12 Foundation. What are nucleophilic addition reactions in the context of aldehydes and ketones?. [Link]

-

Khan Academy. Addition of carbon nucleophiles to aldehydes and ketones. [Link]

-

ChemBK. 3-Methoxy-2-furfuraldehyde. [Link]

-

PubChem. 3-(2-Methoxy-3-nitrophenyl)furan-2-carboxylic acid | C12H9NO6. National Center for Biotechnology Information. [Link]

-

Feofanov, M. Y., et al. (2020). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 25(21), 5174. [Link]

-

Gkatzelis, G. I., et al. (2025). furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-T. EGUsphere. [Link]

-

The Good Scents Company. 3-methyl furfural, 33342-48-2. [Link]

Sources

- 1. This compound | 32487-58-4 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 32487-58-4 [chemicalbook.com]

- 4. This compound | C6H6O3 | CID 17756553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ck12.org [ck12.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Application of furanyl carbamate cycloadditions toward the synthesis of hexahydroindolinone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. web.stanford.edu [web.stanford.edu]

- 14. 5-(Hydroxymethyl)furan-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. wcu.edu [wcu.edu]

- 18. chemicals.co.uk [chemicals.co.uk]

- 19. researchgate.net [researchgate.net]

3-Methoxyfuran-2-carbaldehyde CAS number and molecular formula

An In-depth Technical Guide to 3-Methoxyfuran-2-carbaldehyde for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It delves into the core characteristics, synthesis, and application of this compound, a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry.

Introduction: The Strategic Value of this compound

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug design. The strategic introduction of substituents can fine-tune a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

This compound (also known as 3-Methoxy-2-furfuraldehyde) is a bifunctional furan derivative of particular interest. It combines the versatile reactivity of an aldehyde group with the electronic influence of a 3-methoxy substituent. This methoxy group significantly modulates the electron density of the furan ring, influencing its reactivity and potential as a pharmacophore. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application as a sophisticated intermediate in the synthesis of complex molecular architectures.

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32487-58-4 | [2][3][4] |

| Molecular Formula | C₆H₆O₃ | [3][4][5] |

| Molecular Weight | 126.11 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless to light-yellow oily liquid or solid | [2][3] |

| Boiling Point | ~229.2 °C (Predicted) | [3] |

| Density | ~1.168 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents (ethanol, ether, DMF) | [3] |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3] |

Synthesis Protocol and Mechanistic Insights

The most common laboratory-scale synthesis of this compound is a formylation reaction, a variant of the Vilsmeier-Haack reaction, starting from 3-methoxyfuran. This method is reliable and provides the product in good yield.[2]

Experimental Protocol: Formylation of 3-Methoxyfuran

This protocol is adapted from established procedures and is designed for self-validation through careful monitoring and purification.[2]

Step 1: Activation of N,N-Dimethylformamide (DMF)

-

Charge a flask with N,N-dimethylformamide (1.35 equiv.) dissolved in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 equiv.) to the solution. Vigorous gas evolution (CO and CO₂) will be observed as a white solid, the Vilsmeier reagent (chloro-N,N-dimethyl-aminomethylene ammonium chloride), precipitates.

-

Stir the mixture for 20 minutes at 0 °C to ensure complete formation of the electrophilic Vilsmeier reagent.

-

Causality: Oxalyl chloride is a highly effective activating agent for DMF. The reaction is performed at 0 °C to control the exothermic reaction and prevent decomposition of the thermally sensitive Vilsmeier reagent.

Step 2: Electrophilic Aromatic Substitution

-

Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

-

Add a solution of 3-methoxyfuran (1.0 equiv.) in anhydrous DCM via cannula. A dark brown color will develop.

-

Stir the reaction for 20 minutes at this temperature.

-

Causality: The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The 3-methoxy group is an activating, ortho-para director. The formylation occurs at the C2 position due to the strong directing effect of the adjacent oxygen atom and the methoxy group. The low temperature (-40 °C) is critical to prevent side reactions and ensure regioselectivity.

Step 3: Work-up and Purification

-

Remove the cooling bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

-

Stir the biphasic mixture vigorously for several hours to ensure complete hydrolysis of any remaining Vilsmeier reagent and neutralization of the acid.

-

Separate the layers and extract the aqueous layer with additional DCM (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting residue (a light-yellow solid) by flash column chromatography on silica gel (using 100% diethyl ether as eluent) to yield pure this compound.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

Heterocyclic compounds like furans are integral to modern drug discovery.[1] this compound serves as a valuable starting material for building more complex molecules with potential therapeutic applications.

Role as a Versatile Synthetic Intermediate

The aldehyde functional group is a gateway to a vast array of chemical transformations, including:

-

Reductive Amination: To synthesize amines.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To produce carboxylic acids.

-

Condensation Reactions: Such as Knoevenagel or aldol condensations, to build carbon-carbon bonds.

Scaffold for Bioactive Molecules

While direct applications of 3-methoxyfuran are not widely documented in late-stage clinical drugs, its core structure is a key component in more complex systems.[6] For instance, the methoxy-substituted furan motif is found within benzofuran derivatives that have been investigated as potent inhibitors of tubulin polymerization for anticancer therapy.[6] These compounds bind to the colchicine site on tubulin, disrupting microtubule formation, which in turn induces cell cycle arrest and apoptosis in cancer cells.[6]

The 3-methoxy group in these structures is not merely a spectator. It can influence the molecule's conformation and electronic distribution, potentially forming key hydrogen bonds with target proteins or altering the molecule's metabolic profile. This makes this compound a highly relevant precursor for synthesizing libraries of compounds for screening and lead optimization.

Conceptual Drug Design Pathway

Caption: From simple building block to potential therapeutic lead.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial.

-

Safety: this compound may be harmful and can cause irritation upon direct contact with skin, eyes, and mucous membranes.[3]

-

Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C to prevent degradation.[3]

Conclusion

This compound is more than just a simple chemical. It is a strategically designed building block that offers significant advantages for synthetic and medicinal chemists. Its defined structure, predictable reactivity, and the electronic influence of its methoxy group make it an ideal starting point for the synthesis of novel compounds with diverse applications, particularly in the pursuit of new therapeutic agents. This guide provides the foundational knowledge required for its effective and safe utilization in a research setting.

References

-

ChemBK. (2024, April 9). 3-Methoxy-2-furfuraldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H6O3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17756553, this compound. Retrieved from [Link]

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723–740. Retrieved from [Link]

Sources

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 32487-58-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H6O3 | CID 17756553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

Navigating the Scarcity: A Technical Guide to the Synthesis and Putative Natural Occurrence of 3-Methoxyfuran-2-carbaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Synthetic Prominence and Natural Obscurity

3-Methoxyfuran-2-carbaldehyde, a substituted furan derivative, presents a compelling case study in the divergence between synthetic accessibility and natural prevalence. While its utility as a building block in organic synthesis is well-established, its footprint in the natural world appears to be exceptionally faint. This guide provides a comprehensive overview of this compound, with a primary focus on its robust and well-documented chemical synthesis. It also addresses its limited reported natural occurrence and explores plausible, though unconfirmed, biosynthetic origins. This document is structured to provide not just protocols, but a deeper understanding of the chemical principles and practical considerations essential for working with this molecule.

Section 1: The Tenuous Grasp on Natural Occurrence

The presence of this compound in nature is not widely documented. A singular mention in the literature points to its isolation from the woods of the golden larch, Pseudolarix kaempferi[1]. However, subsequent and more recent phytochemical analyses of Pseudolarix kaempferi have identified a variety of other secondary metabolites, including diterpenoids and other furan derivatives like 2-furoic acid and 3-furoic acid, but have not corroborated the presence of this compound[2][3][4].

This scarcity of evidence suggests that this compound is not a common natural product. Its existence may be transient, species-specific under particular environmental conditions, or a result of enzymatic transformations of other precursors that are not yet understood.

A Glimpse into Putative Biosynthesis

While a specific biosynthetic pathway for this compound has not been elucidated, the general biosynthesis of furanoids in plants offers a framework for speculation. Furan rings in natural products are often derived from the cyclization and rearrangement of carbohydrate precursors[5]. It is conceivable that a methoxylated hexose or pentose sugar could undergo a series of enzymatic transformations, including dehydration, cyclization, and oxidation, to form the 3-methoxyfuran ring, followed by the introduction of the aldehyde group at the C2 position.

The biosynthesis of complex furanoids, such as limonoids, involves a cascade of enzymatic reactions, including the action of synthases that form the furan ring from acyclic precursors[6]. It is plausible that a similar, though simpler, pathway could lead to the formation of this compound. However, without direct experimental evidence, this remains in the realm of hypothesis.

Section 2: Chemical Synthesis - The Primary Route of Access

In stark contrast to its elusive natural presence, the chemical synthesis of this compound is well-defined and offers a reliable route to this compound. The most common and efficient method is the formylation of 3-methoxyfuran, a classic example of electrophilic aromatic substitution on a furan ring.

The Vilsmeier-Haack Approach: A Detailed Protocol

The Vilsmeier-Haack reaction and its variations are powerful tools for the formylation of electron-rich aromatic and heteroaromatic compounds[7]. In the case of 3-methoxyfuran, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as oxalyl chloride or phosphorus oxychloride[8][9]. The electron-donating methoxy group at the 3-position directs the electrophilic formylation to the adjacent C2 position.

Below is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established literature procedures[8].

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Oxalyl chloride

-

3-Methoxyfuran

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate, anhydrous

-

Silica gel for flash column chromatography

-

Diethyl ether

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Dry ice-acetone bath

-

Cannula

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Vilsmeier Reagent Formation:

-

In a flask charged with a solution of N,N-dimethylformamide (1.35 equiv.) in anhydrous dichloromethane, cool the solution to 0 °C using a dry ice-acetone bath.

-

Slowly add oxalyl chloride (1.2 equiv.) to the stirred solution over approximately 15-20 minutes. Vigorous gas evolution and the precipitation of a white solid (the Vilsmeier reagent) will be observed.

-

Stir the mixture for an additional 20 minutes at 0 °C.

-

-

Formylation of 3-Methoxyfuran:

-

Cool the reaction mixture containing the Vilsmeier reagent to -40 °C by adding more dry ice to the bath.

-

Via cannula, add a solution of 3-methoxyfuran (1.0 equiv.) in anhydrous dichloromethane. A dark brown color will develop during the addition.

-

Stir the reaction mixture at -40 °C for 20 minutes.

-

-

Work-up and Extraction:

-

Remove the cooling bath and allow the reaction to warm.

-

Carefully add saturated aqueous sodium bicarbonate solution.

-

Stir the resulting biphasic mixture vigorously for 6 hours to ensure complete quenching of the reaction.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a light-yellow solid.

-

Purify the crude product by flash column chromatography on silica gel, eluting with 100% diethyl ether.

-

Combine the fractions containing the desired product and concentrate to afford pure this compound.

-

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Reported Yield (%) |

| 3-Methoxyfuran | 98.10 | 1.0 | \multirow{3}{*}{55} |

| Oxalyl chloride | 126.93 | 1.2 | |

| N,N-Dimethylformamide | 73.09 | 1.35 | |

| This compound | 126.11 | - | 55 |

Table 1: Summary of reactants and reported yield for the synthesis of this compound.[8]

Diagram of the Synthetic Workflow:

Sources

- 1. Pseudolarix amabilis (syn. Pseudolarix kaempferi) Golden larch - Havlis.cz [havlis.cz]

- 2. Chemical constituents of Pseudolarix kaempferi Gord [jcps.bjmu.edu.cn]

- 3. Chemical constituents from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Five new diterpenoids from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Formylation - Wikipedia [en.wikipedia.org]

- 8. This compound | 32487-58-4 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling, and Storage of 3-Methoxyfuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide comprehensive guidance on the safe handling of 3-Methoxyfuran-2-carbaldehyde. Due to a lack of a specific, publicly available Material Safety Data Sheet (MSDS) for this compound, the safety protocols and toxicological information presented herein are synthesized from data on structurally analogous compounds, including furan, furfural, and other substituted furan derivatives. It is imperative that users of this compound conduct their own risk assessment and consult the supplier's safety information before use.

Introduction and Chemical Profile

This compound is a substituted furan derivative with potential applications in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring both a furan ring and an aldehyde functional group, makes it a valuable building block for the synthesis of more complex molecules. However, these same features also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a detailed overview of the known properties of this compound and outlines best practices for its safe handling, storage, and disposal, drawing upon established safety principles for analogous chemical structures.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| CAS Number | 32487-58-4 | [2][3] |

| Appearance | Colorless to light yellow oily liquid | [2] |

| Boiling Point | ~164-165 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dimethylformamide | [2] |

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, an analysis of its structural components—the furan ring and the aldehyde group—allows for a presumptive hazard assessment.

-

Irritation: Based on information for similar compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[2] Direct contact may cause redness, itching, and inflammation.[2]

-

Toxicity: Aldehydes as a class can be toxic if ingested, inhaled, or absorbed through the skin.[4] Structurally similar compounds like furfural are classified as toxic if swallowed and harmful in contact with skin or if inhaled.[4]

-

Flammability: The furan moiety suggests that this compound may be flammable. Furan itself is an extremely flammable liquid.[5][6] Therefore, this compound should be kept away from open flames, sparks, and other sources of ignition.[5][7]

-

Peroxide Formation: Furan and its derivatives are known to form explosive peroxides upon prolonged exposure to air and light.[6][8] This is a critical consideration for the long-term storage of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9] This is to minimize the risk of inhalation of vapors.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. A lab coat should be worn to protect clothing and skin.[2][7]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10]

The logical workflow for handling this chemical, from preparation to cleanup, is illustrated in the diagram below.

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

-

Temperature: Store in a cool, dry place, ideally refrigerated between 2-8°C.[2]

-

Inert Atmosphere: To prevent oxidation and peroxide formation, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Light and Air: Protect from light and air by storing in a tightly sealed, opaque container.[6][8]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][11]

-

Peroxide Prevention: It is good practice to date the container upon receipt and upon opening. Consider testing for peroxides if the material has been stored for an extended period or if its history is unknown.[7][8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response

The following diagram outlines the appropriate response to a spill of this compound.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or a water spray.[9]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[9]

-

Specific Hazards: The compound may produce toxic fumes of carbon monoxide upon combustion. Vapors may be heavier than air and can travel to a source of ignition and flash back.[6][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[11]

Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[12]

-

Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[12][13]

-

Prohibited Disposal: Do not dispose of this chemical down the drain or in the general waste stream.[13]

Conclusion

While this compound is a valuable reagent, its handling requires a comprehensive understanding of its potential hazards, which are inferred from its structural similarity to other furan aldehydes. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and work with this compound in a safe and responsible manner. Always prioritize safety through proper engineering controls, the consistent use of personal protective equipment, and adherence to established protocols for handling, storage, and disposal.

References

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

-

International Furan Chemicals BV. (2021, February 18). Safety Data Sheet: FURFURAL. Retrieved from [Link]

-

International Furan Chemicals BV. (n.d.). Safety Data Sheet: FURFURAL. Retrieved from [Link]

-

Scribd. (n.d.). Furan Safety Data Sheet Overview. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Methoxy-2-furfuraldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17756553, this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl furfural. Retrieved from [Link]

-

Australian Government Department of Health. (2013, March 22). 2-Furancarboxaldehyde: Human health tier II assessment. Retrieved from [Link]

Sources

- 1. This compound | C6H6O3 | CID 17756553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 32487-58-4 [chemicalbook.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. wcu.edu [wcu.edu]

- 8. scribd.com [scribd.com]

- 9. furan.com [furan.com]

- 10. biosynth.com [biosynth.com]

- 11. furan.com [furan.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: 3-Methoxyfuran-2-carbaldehyde in Synthetic Chemistry

Introduction

3-Methoxyfuran-2-carbaldehyde is a highly functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring an electron-rich furan ring activated by a methoxy group at the 3-position and an electrophilic aldehyde at the 2-position, allows for a diverse range of chemical transformations. The interplay between the nucleophilic character of the furan core and the electrophilic nature of the formyl group makes it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and novel materials.[2][3]

This guide provides an in-depth overview of the key physicochemical properties, safety considerations, and detailed experimental protocols for cornerstone reactions involving this compound. The methodologies are presented to ensure reproducibility and provide researchers with the foundational knowledge to confidently utilize this reagent in their synthetic endeavors.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

Properties Summary

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [4] |

| Molecular Weight | 126.11 g/mol | [4] |

| CAS Number | 32487-58-4 | [5] |

| Appearance | Light-yellow solid | [5] |

| Boiling Point | 194 - 196 °C @ 760 mmHg | [6] |

| Flash Point | 64 °C / 147.2 °F | [6] |

| Density | 1.280 g/cm³ | [6] |

Safety & Handling

This compound and its precursors should be handled with care in a well-ventilated fume hood.[7][8] It is classified as an irritant and may cause skin and serious eye irritation.[4][7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7]

-

Handling: Avoid contact with skin and eyes. Do not inhale vapors or dust.[7][8] Keep away from heat, sparks, and open flames.[6][7] The compound may be air-sensitive, so handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for prolonged storage or sensitive reactions.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7] For long-term stability, refrigeration under a nitrogen atmosphere is advised.[6][7]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[6][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][8]

-

Ingestion: If swallowed, call a poison control center or doctor if you feel unwell.[6]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Protocol 1: Synthesis of this compound

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 3-methoxyfuran. This protocol is adapted from established procedures.[5][9] The reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and an acid chloride (like oxalyl chloride), which then acts as the formylating agent.

Workflow for Vilsmeier-Haack Formylation

Caption: General workflow for the synthesis of this compound.

Materials & Reagents

-

3-Methoxyfuran

-

N,N-Dimethylformamide (DMF)

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for flash column chromatography

-

Diethyl ether (for chromatography)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, dry ice/acetone bath

Step-by-Step Procedure

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-dimethylformamide (1.35 equiv) to anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.[5]

-

Slowly add oxalyl chloride (1.2 equiv) dropwise over 15-20 minutes. Vigorous gas evolution (CO, CO₂) will occur, and a white precipitate (the Vilsmeier reagent) will form. Stir the resulting slurry for an additional 20 minutes at 0 °C.[5]

-

Formylation: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.[5]

-

Prepare a solution of 3-methoxyfuran (1.0 equiv) in anhydrous dichloromethane. Add this solution to the cold Vilsmeier reagent slurry via cannula over 10-15 minutes. A dark brown color will develop.[5]

-

Stir the reaction mixture for 20 minutes at -40 °C.[5]

-

Work-up: Remove the cooling bath and add saturated aqueous sodium bicarbonate solution slowly to quench the reaction. Caution: Initial addition may cause vigorous gas evolution.[5]

-

Stir the biphasic mixture vigorously for several hours (e.g., 6 hours) until the reaction is complete (monitor by TLC).[5]

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.[5]

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.[5]

-

Purify the resulting crude solid by flash column chromatography on silica gel, eluting with 100% diethyl ether to yield this compound as a light-yellow solid.[5]

Protocol 2: Wittig Olefination

The aldehyde functional group of this compound readily undergoes nucleophilic addition.[10][11][12] The Wittig reaction is a powerful method for converting aldehydes into alkenes, offering excellent control over the location of the new double bond.[13][14][15] This protocol details the olefination using a non-stabilized ylide, generated in situ, to form a vinyl-furan derivative.

Reaction Mechanism: Wittig Olefination

Caption: Mechanism of the Wittig reaction proceeding via an oxaphosphetane intermediate.

Materials & Reagents

-

This compound

-

Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.[16]

-

Cool the suspension to 0 °C in an ice bath.[16]

-

Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred suspension. A characteristic deep yellow or orange color indicates the formation of the ylide (methylenetriphenylphosphorane).[16]

-

Stir the ylide solution at 0 °C for 1 hour to ensure complete formation.[16]

-

Olefination Reaction: In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C. The ylide color will gradually fade as the reaction proceeds.[16]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[16]

-

Transfer the mixture to a separatory funnel and extract three times with an organic solvent like DCM or EtOAc.

-

Wash the combined organic layers with water and then with brine.[16]

-

Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.[16]

-

Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure vinyl-furan product.[16]

Protocol 3: Diels-Alder Cycloaddition

The electron-rich furan ring is an excellent diene for [4+2] cycloaddition reactions (Diels-Alder reaction), providing a powerful route to constructing bridged bicyclic systems like 7-oxabicyclo[2.2.1]heptane derivatives.[2][3] These scaffolds are key intermediates in the synthesis of various natural products and pharmaceutical agents.[2][3] The aldehyde group on the furan ring can influence the stereoselectivity and reactivity of the cycloaddition.

Reaction Mechanism: Diels-Alder

Caption: [4+2] Diels-Alder cycloaddition of this compound.

Materials & Reagents

-

This compound

-

N-Methylmaleimide (or other suitable dienophile)

-

Anhydrous solvent (e.g., diethyl ether, dimethyl carbonate, or toluene)

-

Heavy-walled glass pressure tube with a screw cap

-

Heating mantle or oil bath

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure

-

Reaction Setup: In a heavy-walled glass pressure tube, dissolve the dienophile (e.g., N-methylmaleimide, 1.0 equiv) in the chosen anhydrous solvent.[2]

-

Add this compound (1.2 equiv) to the solution.[2]

-

Seal the tube tightly with the screw cap. Causality: Sealing the tube is crucial when heating volatile solvents to build pressure and accelerate the reaction, which is often slow at atmospheric pressure.

-

Reaction: Heat the reaction mixture to 90 °C (or a temperature appropriate for the chosen solvent and dienophile) using a heating mantle or oil bath. Maintain this temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

-

Work-up: Allow the reaction mixture to cool completely to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[2]

-

Purification: The crude product will likely be a mixture of endo and exo diastereomers. Purify this mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomers.[2]

-

Combine the fractions containing the desired product(s) and remove the solvent under reduced pressure to obtain the purified cycloadduct(s).[2]

References

-

This compound Summary. PubChem, National Institutes of Health. [Link]

-

Safety Data Sheet for Thiophene-2-carboxaldehyde. Thermo Fisher Scientific. [Link]

-

An Expedient Route to 3-Methoxy-2-furaldehyde. ResearchGate. [Link]

-

Targeted Modification of furan-2-carboxaldehydes. National Institutes of Health. [Link]

-

Nucleophilic addition reactions. Fiveable. [Link]

-

Synthesis and reactions of 3-OXO-2H-furan derivatives. ResearchGate. [Link]

-

Reaction of Substituted Furan-2-carboxaldehydes. ResearchGate. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig Reaction. gChem Global. [Link]

Sources

- 1. This compound | 32487-58-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H6O3 | CID 17756553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 32487-58-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. fiveable.me [fiveable.me]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. gchemglobal.com [gchemglobal.com]

- 16. benchchem.com [benchchem.com]

The Strategic Role of 3-Methoxyfuran-2-carbaldehyde in Modern Heterocyclic Synthesis

An Application Guide for Researchers

Introduction: 3-Methoxyfuran-2-carbaldehyde (Molecular Formula: C₆H₆O₃) is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its utility stems from a unique combination of reactive sites: an electron-rich furan ring activated by a 3-methoxy group, and a versatile 2-carbaldehyde function. The methoxy group's electron-donating nature enhances the diene character of the furan core, making it an exceptionally competent partner in cycloaddition reactions.[3][4] Simultaneously, the aldehyde group provides a reactive handle for a multitude of transformations, including condensations, multicomponent reactions, and the construction of fused ring systems.[5] This guide elucidates the primary applications of this reagent, providing detailed, field-proven protocols and the scientific rationale behind its strategic use in the synthesis of complex heterocyclic scaffolds.

Part 1: Synthesis of the Core Reagent: this compound